molecular formula C50H46CaF2N2O8 B000578 Pitavastatin hemicalcium CAS No. 147526-32-7

Pitavastatin hemicalcium

Cat. No. B000578
M. Wt: 881 g/mol
InChI Key: RHGYHLPFVJEAOC-FFNUKLMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pitavastatin hemicalcium, known under brand names such as Livalo® and Livazo®, is a competitive inhibitor of the enzyme HMG-CoA reductase. This class of drugs is commonly referred to as statins, which are widely used to reduce elevated levels of cholesterol in the blood, specifically targeting low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia and mixed dyslipidemia (Hoy, 2017).

Synthesis Analysis

The synthesis of pitavastatin involves complex chemical processes aimed at creating the active hemicalcium salt form, designed to inhibit cholesterol synthesis effectively. This synthesis process is tailored to achieve high purity and stability of the compound, ensuring its efficacy and safety for medical use.

Molecular Structure Analysis

Pitavastatin's molecular structure is characterized by its unique configuration that allows for effective binding and inhibition of the HMG-CoA reductase enzyme. This interaction is critical for its lipid-lowering effect, as it directly impacts the cholesterol synthesis pathway in the liver.

Chemical Reactions and Properties

As a lipophilic statin, pitavastatin undergoes various chemical reactions within the body, including metabolism primarily through conjugation rather than oxidation, which distinguishes it from other statins. This property minimizes drug-drug interactions and contributes to its safety profile (Minushkina & Zateyshchikov, 2021).

Scientific Research Applications

  • Pharmacokinetics and Genetic Factors : A study by Chung et al. (2005) investigated the effects of OATP1B1 genetic variants on the pharmacokinetics of pitavastatin, highlighting the role of genetic factors in drug metabolism and efficacy.

  • Clinical Efficacy in Hypercholesterolemia : Saito et al. (2002) conducted a randomized trial comparing pitavastatin with pravastatin, demonstrating its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) in hypercholesterolemic patients.

  • Method Development for Clinical Studies : Lv et al. (2007) developed an HPLC-ESI-MS/MS method for determining pitavastatin in human plasma, enabling accurate measurement for clinical pharmacokinetic studies.

  • Mechanisms of Anti-inflammatory Actions : Research by Jing et al. (2017) focused on pitavastatin's effect on endothelial NO synthase (eNOS) and miR-155 in lipopolysaccharide-stimulated human umbilical vein endothelial cells, shedding light on its anti-inflammatory mechanisms.

  • Comparison with Other Statins : Da Silva (2011) discussed the efficacy and tolerability of pitavastatin compared to other statins, highlighting its unique properties and potential benefits in hyperlipidemic patients.

  • Intensive Lipid Lowering and Safety : Hayashi et al. (2007) provided insights into pitavastatin's potent lipid-lowering effects and its safety profile, particularly in relation to minimal metabolism by cytochrome P450 enzymes.

  • Role in Dyslipidemia and Lipid Goals : Saito (2009) appraised pitavastatin's role in treating dyslipidemias, emphasizing its LDL-C-reducing activity and favorable safety profile.

  • Activation of Endothelial Nitric Oxide Synthase : Wang et al. (2005) explored how pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway, contributing to endothelial cell function.

  • Effects on Macrophage Type B Scavenger Receptor, CD36 : Han et al. (2004) studied pitavastatin's effect on CD36 expression by murine macrophages, indicating its potential in modulating atherosclerotic foam cell formation.

  • Neuroprotective Effects : Kumagai et al. (2004) found that pitavastatin reduced hippocampal damage after transient cerebral ischemia in gerbils, suggesting its neuroprotective potential.

Future Directions

There is ongoing research to improve the solubility and bioavailability of pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . Additionally, new crystalline forms of Pitavastatin hemicalcium salt are being developed .

properties

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-FFNUKLMVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046448
Record name Pitavastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitavastatin calcium

CAS RN

147526-32-7
Record name Pitavastatin calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147526327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitavastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PITAVASTATIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD54XEG3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin hemicalcium
Reactant of Route 2
Reactant of Route 2
Pitavastatin hemicalcium
Reactant of Route 3
Pitavastatin hemicalcium
Reactant of Route 4
Pitavastatin hemicalcium
Reactant of Route 5
Pitavastatin hemicalcium
Reactant of Route 6
Pitavastatin hemicalcium

Citations

For This Compound
4
Citations
C Saal, A Becker - European Journal of Pharmaceutical Sciences, 2013 - Elsevier
Over half of the active pharmaceutical ingredients currently approved within the US are pharmaceutical salts. Selection of suitable pharmaceutical salts is carried out during late …
Number of citations: 115 www.sciencedirect.com
L Wagmann, S Hemmer, AT Caspar… - Clinical Chemistry and …, 2020 - degruyter.com
… Simvastatin hydroxy acid ammonium salt, pitavastatin hemicalcium salt, p-hydroxy-atorvastatin calcium salt, o-hydroxy-atorvastatin calcium salt, and atorvastatin-d5 calcium salt (internal …
Number of citations: 18 www.degruyter.com
OCH Schoening - Bull. Chem. Soc. Jpn, 1995 - researchgate.net
… (57) A3STRACT The present invention is directed to new crystalline forms of Pitavastatin hemicalcium salt, referred to hereinafter as polymorphic Forms A, B, C, D, E and F, as well as …
Number of citations: 0 www.researchgate.net
D under Rule - researchgate.net
… 2010125124A relates to a crystal form A of pitavastatin hemicalcium salt having peaks with relative intensities above 50%, at 5.2, 6.2, 77, 19.9, and 23.1 26, in an X-ray powder …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.